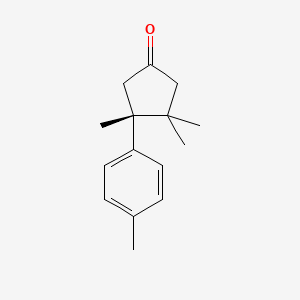

beta-Cuparenone

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H20O |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

(4R)-3,3,4-trimethyl-4-(4-methylphenyl)cyclopentan-1-one |

InChI |

InChI=1S/C15H20O/c1-11-5-7-12(8-6-11)15(4)10-13(16)9-14(15,2)3/h5-8H,9-10H2,1-4H3/t15-/m0/s1 |

InChI Key |

MTWLTRIBMFLOIL-HNNXBMFYSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@]2(CC(=O)CC2(C)C)C |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC(=O)CC2(C)C)C |

Synonyms |

beta-cuparenone |

Origin of Product |

United States |

Natural Occurrence and Distribution of Beta Cuparenone

Isolation from Botanical Sources

Beta-Cuparenone has been isolated from different plant species, highlighting its distribution across various taxa.

Liverwort Species as Primary Sources

Liverworts (Hepaticae) are recognized as significant sources of this compound and other cuparene-type sesquiterpenoids. Studies have reported the isolation of this compound from various liverwort species. For instance, it has been identified as a constituent of the liverwort Mannia fragrans. researchgate.netcas.cz Another liverwort, Bazzania fauriana, has been reported to contain the (−)-enantiomer of this compound. d-nb.info The presence of cuparene-type sesquiterpenoids, including cuparene and delta-cuparenol, has also been noted in the liverwort Bazzania pompeana. researchgate.net Research into the chemical constituents of Hepaticae frequently highlights the presence of terpenoids and aromatic compounds, including sesquiterpenes like those of the cuparene type. dntb.gov.ua

Below is a table summarizing some liverwort species from which this compound or related cuparene-type sesquiterpenoids have been isolated:

| Liverwort Species | Isolated Compound(s) | Reference |

| Mannia fragrans | This compound, (−)-cyclocupar-9-en-2-one | researchgate.netcas.cz |

| Bazzania fauriana | (−)-beta-Cuparenone | d-nb.info |

| Bazzania pompeana | (R)-(−)-cuparene, (R)-(−)-delta-cuparenol | researchgate.net |

| Cryptothallus mirabilis | 15-acetoxypinguisone, (2S,6S)-cyclo-(7S)-cuparan-(3S)-ol | researchgate.net |

Other Reported Plant Sources (e.g., Platycladus orientalis)

Beyond liverworts, this compound has also been reported in other plant species. Platycladus orientalis (formerly Thuja orientalis) is one such example where this compound has been reported to occur. nih.gov While some research focuses on other bioactive compounds isolated from Platycladus orientalis, such as (7E)-7,8-Dehydroheliobuphthalmin, the PubChem database indicates the presence of this compound in this species. nih.govnih.gov

Methodologies for Natural Product Isolation and Enrichment

The isolation and enrichment of this compound from botanical sources typically involve a series of extraction and purification techniques commonly used in natural product chemistry. While specific detailed methodologies for this compound isolation from its natural sources were not extensively detailed in the provided search results, general approaches for isolating natural products, particularly terpenoids from plant matrices, are well-established.

These methodologies often begin with the extraction of plant material using organic solvents. The choice of solvent depends on the polarity of the target compound and the plant matrix. Following extraction, the crude extract contains a complex mixture of compounds. Enrichment and purification steps are then necessary to isolate the desired compound, this compound, from this mixture.

Common purification techniques include various forms of chromatography, such as column chromatography, gas chromatography (GC), and high-performance liquid chromatography (HPLC). These methods separate compounds based on differences in their physical and chemical properties, such as polarity, size, or volatility. For instance, medium-pressure liquid chromatography and two-dimensional high-performance liquid chromatography have been used in the isolation of other compounds from Platycladus orientalis. nih.gov The isolation of sesquiterpenoids from liverwort essential oils often involves techniques like gas chromatography. d-nb.info

The process of isolation and purification is often guided by analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, to identify and confirm the presence and structure of this compound at various stages. researchgate.net

| Methodology Type | Specific Techniques Mentioned/Implied in Searches | Application in Natural Product Isolation |

| Extraction | Organic solvent extraction (e.g., n-hexane) nih.gov | Initial separation from plant material |

| Chromatography | Column chromatography nih.gov, GC researchgate.netd-nb.info, HPLC nih.gov | Separation and purification of compounds |

| Analytical Techniques | GC-MS researchgate.net, NMR spectroscopy researchgate.net | Identification and structural elucidation |

It is important to note that the specific details of isolation protocols can vary depending on the plant source and the desired purity of the final compound.

Biosynthetic Pathways of Beta Cuparenone

Proposed Mechanistic Elucidations

The formation of the characteristic cyclopentane (B165970) ring of the cuparene skeleton from the linear precursor, (2E,6E)-farnesyl pyrophosphate (FPP), is a complex process involving a cascade of carbocationic intermediates. The proposed mechanism is primarily based on studies of related sesquiterpene synthases, particularly (-)-alpha-cuprenene synthase (Cop6) from the fungus Coprinopsis cinerea and trichodiene synthase from Fusarium species, which is known to produce cuparene as a minor product. nih.govnih.govnih.gov

The reaction is initiated by the enzyme-assisted removal of the diphosphate group from FPP, generating a farnesyl cation. This is followed by an isomerization of the C2-C3 double bond, leading to a nerolidyl diphosphate intermediate, which then ionizes to a nerolidyl cation. The key cyclization cascade proceeds as follows:

Initial C1-C6 Cyclization : The nerolidyl cation undergoes a C1-C6 ring closure to form a (6R)-β-bisabolyl carbocation. This is a critical intermediate in the biosynthesis of many bicyclic sesquiterpenes. nih.govnih.gov

Second C7-C11 Cyclization : The β-bisabolyl cation then undergoes a second cyclization between C7 and the C10-C11 double bond. This step forms the five-membered ring and generates the cuprenyl cation.

Rearrangement and Termination : The cuprenyl cation can then undergo rearrangements and is ultimately terminated by deprotonation to yield the hydrocarbon precursor, α-cuprenene. The formation of other cuparene isomers can occur depending on the specific synthase and the exact deprotonation pathway.

This sequence of carbocationic cyclizations and rearrangements is tightly controlled by the active site architecture of the specific terpene synthase, which stabilizes the high-energy intermediates and guides the reaction cascade toward a specific product outcome. nih.gov

Enzymatic Transformations and Key Intermediates

The biosynthesis of beta-cuparenone can be conceptualized as a two-stage process: the formation of the hydrocarbon scaffold followed by functional group installation.

Formation of the Cuparene Skeleton: The primary enzymatic transformation is the cyclization of FPP, catalyzed by a sesquiterpene synthase. The most relevant characterized enzyme is (-)-α-cuprenene synthase (Cop6) from Coprinopsis cinerea. wikipedia.orgalchetron.com This enzyme converts FPP with high fidelity into (-)-α-cuprenene, which serves as the direct hydrocarbon precursor to this compound. nih.govnih.gov Another enzyme, trichodiene synthase, has been shown to produce (R)-cuparene as a side product, further supporting the proposed pathway through shared intermediates. nih.gov

The key intermediates in this enzymatic transformation are carbocations, which are transient, high-energy species stabilized within the enzyme's active site.

Table 1: Key Enzymes and Intermediates in Cuparene Biosynthesis

| Compound/Intermediate | Class | Role in Pathway | Key Enzyme(s) |

|---|---|---|---|

| (2E,6E)-Farnesyl Pyrophosphate | Acyclic Precursor | The universal C15 starting material for all sesquiterpenes. | Farnesyl Pyrophosphate Synthase |

| Farnesyl/Nerolidyl Cation | Carbocation | Initial reactive species after pyrophosphate departure. | Sesquiterpene Synthase (e.g., Cop6) |

| (6R)-β-Bisabolyl Cation | Carbocation | The key monocyclic intermediate following the first C1-C6 cyclization. nih.gov | Sesquiterpene Synthase (e.g., Cop6) |

| Cuprenyl Cation | Carbocation | The bicyclic intermediate formed after the second C7-C11 cyclization. | Sesquiterpene Synthase (e.g., Cop6) |

Oxidation to this compound: The conversion of the α-cuprenene hydrocarbon to the corresponding ketone, this compound, is a subsequent oxidation step. In natural product biosynthesis, such transformations are typically catalyzed by cytochrome P450 monooxygenases (CYPs) . researchgate.netresearchgate.net These heme-containing enzymes are known to perform a wide variety of oxidative reactions, including hydroxylation of unactivated C-H bonds. researchgate.netnih.gov

The proposed enzymatic steps are:

Allylic Hydroxylation : A CYP enzyme likely hydroxylates α-cuprenene at the allylic carbon atom to produce an alcohol intermediate (cuparenol).

Oxidation to Ketone : The resulting alcohol is then further oxidized to the corresponding ketone, this compound. This second oxidation step could be catalyzed by the same CYP or by a different dehydrogenase enzyme.

While a specific P450 enzyme responsible for this transformation has not been definitively characterized, this two-step oxidation of a terpene hydrocarbon scaffold is a well-established pattern in the biosynthesis of oxidized terpenoids. researchgate.net

Chemoenzymatic Approaches to Biosynthesis

Chemoenzymatic synthesis combines the high selectivity and efficiency of enzymatic reactions with the versatility of traditional chemical synthesis. This approach offers a powerful strategy for producing complex natural products like this compound, leveraging biocatalysis for steps that are challenging to achieve with conventional chemistry.

A plausible chemoenzymatic route to this compound would utilize a terpene synthase for the stereoselective construction of the core bicyclic structure, followed by chemical methods for the final oxidation.

Proposed Chemoenzymatic Pathway:

Enzymatic Cyclization : The synthesis would begin with the biocatalytic conversion of the readily available starting material, farnesyl pyrophosphate (FPP), into (-)-α-cuprenene. This step would be performed using the high-fidelity enzyme (-)-α-cuprenene synthase (Cop6) . nih.gov This enzymatic reaction establishes the correct carbon skeleton and stereochemistry in a single, efficient step.

Chemical Oxidation : The α-cuprenene produced enzymatically would then be subjected to chemical oxidation to install the ketone functionality. A variety of established chemical methods could be employed for this allylic oxidation, such as using chromium-based reagents (e.g., PCC) or other modern oxidation systems. This step bypasses the need to identify and utilize the specific, and likely membrane-bound and cofactor-dependent, cytochrome P450 enzyme from the native biosynthetic pathway.

This hybrid approach capitalizes on the strengths of both disciplines. The enzyme provides a solution to the complex challenge of stereoselectively forming the cuparene scaffold from an acyclic precursor, while chemical synthesis offers a robust and well-understood method for the final functional group manipulation.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| (-)-α-cedrene |

| (-)-α-funebrene |

| (-)-α-cuprenene |

| (-)-germacrene D |

| (+)-α-funebrene |

| (+)-β-barbatene |

| (+)-β-cedrene |

| (2E,6E)-farnesyl pyrophosphate |

| (E)-iso-γ-bisabolene |

| (R)-β-bisabolene |

| (R)-cuparene |

| This compound |

| cubebol |

| cuparene |

| cuparenol |

| farnesyl pyrophosphate |

Advanced Structural Elucidation and Stereochemical Analysis of Beta Cuparenone

Spectroscopic Methodologies for Complex Structures

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms. For complex structures like beta-Cuparenone, advanced NMR techniques are indispensable.

¹H NMR Spectroscopy: Provides information on the types of protons, their chemical environments, and their coupling interactions, which helps in determining the connectivity of adjacent hydrogen-bearing carbons. Chemical shifts, splitting patterns, and integration values are key parameters analyzed.

¹³C NMR Spectroscopy: Reveals the different types of carbon atoms present in the molecule, including information about their hybridization and functional group environment. Both broadband proton-decoupled and distortionless enhancement by polarization transfer (DEPT) experiments are typically used to distinguish between methyl, methylene, methine, and quaternary carbons.

Two-Dimensional (2D) NMR Techniques: These provide correlation information that is critical for piecing together the molecular structure.

Correlation Spectroscopy (COSY): Identifies protons that are spin-coupled to each other, revealing direct or vicinal proton-proton connectivities. nd.edu

Heteronuclear Single Quantum Coherence (HSQC): Shows correlations between protons and the carbons to which they are directly attached (one-bond correlation). d-nb.info

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information for establishing connectivity across quaternary centers and ring systems. d-nb.info

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly useful for determining relative stereochemistry and conformation.

By analyzing the complete set of 1D and 2D NMR data, researchers can assemble the carbon-carbon framework and assign protons and carbons to specific positions within the this compound structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight of this compound, which in turn allows for the precise determination of its elemental composition. mdpi.com This information is crucial for confirming the molecular formula deduced from other analytical techniques and for identifying the presence of impurities. HRMS measurements provide a highly accurate mass-to-charge ratio (m/z) for the molecular ion and fragment ions, aiding in the verification of the proposed structure. mdpi.comacs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Confirmation

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the this compound molecule by analyzing the vibrational modes of the bonds. d-nb.infocaltech.edu The characteristic stretching and bending frequencies of key functional groups, such as the carbonyl group in the cyclopentanone (B42830) ring and the aromatic ring, provide confirmatory evidence for the proposed structure. d-nb.info

Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the presence of conjugated pi systems, such as the aromatic ring in this compound. d-nb.info The absorption maxima and intensities in the UV-Vis spectrum can help confirm the presence and nature of chromophores within the molecule. d-nb.info

X-ray Crystallography for Absolute Configuration Determination (if applicable for derivatives)

While obtaining suitable single crystals of this compound itself for X-ray crystallography might be challenging, this technique is considered the most reliable method for determining the absolute configuration of chiral molecules, particularly for crystalline derivatives. researchgate.netnih.gov X-ray crystallography provides a three-dimensional electron density map of the molecule, allowing for the precise location of each atom in space. For chiral compounds, anomalous dispersion effects can be used to determine the absolute stereochemistry. researchgate.netchem-soc.si If a crystalline derivative of this compound can be obtained, X-ray crystallography would provide definitive evidence for the absolute configuration of its chiral centers. semanticscholar.orgd-nb.info

Chiral Analysis and Optical Purity Assessment

This compound possesses chiral centers, meaning it can exist as enantiomers (non-superimposable mirror images). skpharmteco.comsigmaaldrich.comregistech.com Enantiomers have identical physical properties in achiral environments but can exhibit different biological activities. skpharmteco.comsigmaaldrich.com Therefore, determining the chiral purity and absolute configuration is critical, especially in the context of natural products or synthesized forms.

Chiral analysis techniques are employed to separate and quantify the individual enantiomers. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method for determining the enantiomeric purity of chiral compounds. skpharmteco.comregistech.comchromatographyonline.comrasayanjournal.co.in Chiral stationary phases are designed to interact differently with each enantiomer, leading to their separation based on differential retention times. sigmaaldrich.comregistech.comchromatographyonline.com Supercritical Fluid Chromatography (SFC) is another powerful chromatographic technique that can offer enhanced or complementary chiral selectivity compared to LC and is used for enantioselective separation. chromatographyonline.com Gas Chromatography (GC) with specialized chiral capillary columns can also be used for chiral separations, particularly for volatile or semi-volatile compounds. skpharmteco.comgcms.cz

Optical rotation measurement, while a legacy technique, can provide a quick indication of the presence of an enantiomeric excess, as chiral compounds rotate plane-polarized light. skpharmteco.comsigmaaldrich.com However, it is not as accurate as chromatographic methods for determining enantiomeric purity. skpharmteco.com

The absolute configuration, which describes the precise spatial arrangement of atoms around a chiral center (often denoted as R or S), can be determined by various methods. Besides X-ray crystallography of a suitable derivative researchgate.netnih.gov, techniques such as comparing the optical rotation or circular dichroism (CD) spectrum with known standards or computationally predicted values can also be used. d-nb.infochem-soc.si Diastereoselective synthesis using a chiral auxiliary can also help establish absolute stereochemistry by forming diastereomers with different physical properties that can be separated and characterized. researchgate.net

Research findings on this compound often include data from these techniques to confirm its structure and stereochemistry. For example, synthetic routes aiming for specific enantiomers of this compound detail the methods used to establish the absolute configuration, such as diastereoselective cyclopropanation with a chiral auxiliary researchgate.net or derivatization followed by analysis. researchgate.net

Synthetic Strategies and Methodologies for Beta Cuparenone

Total Synthesis Approaches (Racemic and Enantioselective)

The total synthesis of β-cuparenone has been achieved through various pathways, reflecting the advancements in synthetic organic chemistry over the years. Initial efforts often resulted in racemic mixtures, while later developments focused on achieving high levels of stereocontrol to produce specific enantiomers.

Modern synthetic chemistry has provided more convergent and stereoselective pathways to β-cuparenone. These strategies often employ powerful catalytic systems to construct key structural features with high precision. An example of a modern approach is an asymmetric total synthesis that establishes the crucial all-carbon quaternary stereocenter through a catalytic enantioselective addition of an arylboronic acid to a cyclopentenone derivative researchgate.net. This method is part of a broader strategy that provides access to various cuparene-type sesquiterpenoids researchgate.net.

Another advanced strategy involves a formal synthesis of (R)-β-cuparenone where key steps include a Meinwald rearrangement to build the quaternary stereocenter and a ring-closing metathesis (RCM) reaction to form the cyclopentane (B165970) ring researchgate.net. A concise synthesis devised by Zhu and colleagues involves the coupling of an aldehyde with a chloroalkyne, which proceeds through the formation of an acyl radical that undergoes regioselective addition and subsequent conjugate addition to form the cyclopentanone (B42830) structure organic-chemistry.org. Chemoenzymatic strategies, which integrate enzymatic reactions into synthetic pathways, represent another frontier, offering high stereoselectivity and environmentally benign reaction conditions wustl.edunih.govnih.gov.

| Modern Synthetic Approach | Key Reactions | Starting Materials | Overall Yield | Reference |

| Asymmetric Total Synthesis | Diastereoselective cyclopropanation | p-Tolualdehyde, Mesityl oxide | 31% (8 steps) | arizona.edu |

| Formal Asymmetric Synthesis | Meinwald rearrangement, Ring Closing Metathesis (RCM) | Enantiopure epoxy alcohol derivative | Not specified | researchgate.net |

| Radical-Based Synthesis | Acyl radical addition, Conjugate addition | Aldehyde, Chloroalkyne | Not specified | organic-chemistry.org |

Key Synthetic Transformations and Reaction Mechanisms

The construction of the β-cuparenone scaffold relies on several key chemical transformations. These reactions are crucial for forming the cyclopentane ring and installing the correct stereochemistry.

Palladium-catalyzed reactions are powerful tools in modern organic synthesis, and the intramolecular Heck reaction has been successfully applied to the synthesis of β-cuparenone precursors acs.orgdivyarasayan.org. A notable approach involves a palladium-catalyzed tandem Heck cyclization of 1-bromo-5-methyl-1-aryl-hexa-1,5-dien-3-ol derivatives nih.govacs.org. This method provides a convenient and good-yielding route to the core structure of sesquiterpenes acs.orgacs.org.

The reaction conditions for the Heck cyclization can be optimized to control the reaction pathway. For example, the choice of base, solvent, and catalyst influences the products formed acs.org. Research has shown that using specific conditions, such as 2 mol % of Pd(OAc)₂, PPh₃, and HCOONa in DMF at 80 °C, can lead directly to sesquiterpene precursors acs.org. This palladium-catalyzed intramolecular cyclization proves to be a practical and shorter alternative to many other methods acs.org.

Table of Optimized Heck Cyclization Conditions

| Catalyst (mol %) | Ligand/Base | Solvent | Temperature (°C) | Time (h) | Product |

|---|---|---|---|---|---|

| Pd(OAc)₂ (2) | PPh₃ / NaHCO₃ | DMF | 80 | 3 | gem-dimethyl cyclopentenone derivative |

| Pd(OAc)₂ (2) | PPh₃ / HCOONa | DMF | 80 | 3 | sesquiterpene precursor |

This table is based on findings related to optimizing palladium-catalyzed intramolecular Heck reactions for sesquiterpene precursors. acs.org

Intramolecular reactions involving carbenes or carbenoids offer a powerful method for constructing cyclic systems, including the cyclopentane ring of β-cuparenone libretexts.orgyoutube.com. These highly reactive intermediates can undergo C-H insertion or cyclopropanation reactions to form new carbon-carbon bonds snnu.edu.cnnih.gov. In the context of β-cuparenone synthesis, a strategy developed by Gangguo Zhu involves a process where an acyl radical, a species with reactivity analogous to a carbenoid, is generated organic-chemistry.org. This radical adds to an alkyne, and the resulting intermediate undergoes a conjugate addition to an enone, effectively cyclizing to form the cyclopentanone ring of the target molecule organic-chemistry.org. This type of cascade reaction, initiated by a carbene or a related reactive intermediate, allows for the rapid assembly of complex molecular architectures from simpler acyclic precursors researchgate.net.

Conjugate addition, or 1,4-addition, is a fundamental bond-forming strategy that has been effectively utilized in the synthesis of β-cuparenone researchgate.net. One of the efficient syntheses of racemic (±)-β-cuparenone relies on the conjugate addition of organozinc reagents acs.org. This method is particularly useful for creating the β-quaternary ketone structure found in the target molecule researchgate.net.

The reaction typically involves the addition of an organozinc halide to an α,β-unsaturated ketone rsc.org. The efficiency and success of this reaction can be highly dependent on the solvent used; for instance, dimethoxyethane (DME) has been found to be superior to tetrahydrofuran (THF) for promoting the uncatalyzed conjugate addition of organozinc halides to enones rsc.org. These reactions can be part of tandem sequences where the resulting zinc enolate intermediate is trapped by an electrophile, allowing for the construction of more complex structures in a single operation rsc.org.

Wittig Olefination and Claisen Rearrangement Strategies

A notably efficient and concise pathway to racemic (±)-β-cuparenone has been developed utilizing a sequence of Wittig olefination followed by a Claisen rearrangement. This strategy provides a powerful method for carbon-carbon bond formation and subsequent molecular reorganization to build key structural motifs of the target molecule.

The synthesis begins with a Wittig reaction, which converts a carbonyl compound into an alkene. This is followed by the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether, which establishes a new carbon-carbon bond and shifts the positions of double bonds to form a γ,δ-unsaturated aldehyde. This aldehyde serves as a crucial intermediate that is then elaborated through further steps to yield the final β-cuparenone structure. This combined olefination-rearrangement protocol has proven to be a versatile tool in the synthesis of various natural products.

Radical-Mediated Cyclizations and Annulation Processes

Radical chemistry offers a powerful alternative for the construction of the cyclopentanone ring system inherent to β-cuparenone. A recent concise synthesis developed by Gangguo Zhu and colleagues highlights this approach, commencing with the coupling of an aldehyde and a chloroalkyne. organic-chemistry.org

The key transformation is a cyclopentanone formation that proceeds through a radical cascade mechanism. Initially, an acyl radical is generated, which then undergoes a regioselective addition to the alkyne. The resulting alkenyl radical abstracts a hydrogen atom, leading to a tertiary radical. This tertiary radical then participates in a conjugate addition to an enone moiety within the same molecule, effectively closing the five-membered ring to form the core structure of β-cuparenone. organic-chemistry.org This method exemplifies the utility of radical-mediated processes in complex molecule synthesis.

| Radical-Mediated Synthesis of β-Cuparenone | |

| Key Reaction Type | Radical-mediated cyclization/annulation |

| Initial Step | Formation of an acyl radical from an aldehyde precursor. organic-chemistry.org |

| Key Intermediate | A tertiary radical formed after H-atom abstraction. organic-chemistry.org |

| Ring-Closing Step | Conjugate addition of the tertiary radical onto an enone. organic-chemistry.org |

| Final Product | (±)-β-Cuparenone organic-chemistry.org |

Lewis Acid-Mediated Reactions

Lewis acids play a crucial role in promoting a variety of chemical transformations, including cycloadditions. A synthesis of (±)-β-cuparenone has been successfully executed based on a Lewis acid-promoted [4+2] polar cycloaddition. jst.go.jp

In this approach, the Lewis acid aluminum chloride (AlCl₃) is employed to facilitate the reaction between m-tolylthiomethyl chloride and methyl 3,4-dimethylcyclopent-3-ene-1-carboxylate. jst.go.jp The Lewis acid activates the substrates, enabling a polar cycloaddition to occur, which forms the key bicyclic intermediate. This intermediate is then converted into (±)-β-cuparenone through a four-step sequence. This methodology demonstrates the power of Lewis acid catalysis to orchestrate complex bond-forming events in the synthesis of natural products. jst.go.jp

| Lewis Acid-Promoted Synthesis | |

| Key Reaction | [4+2] Polar Cycloaddition jst.go.jp |

| Lewis Acid Catalyst | Aluminum chloride (AlCl₃) jst.go.jp |

| Reactant 1 | m-tolylthiomethyl chloride jst.go.jp |

| Reactant 2 | methyl 3,4-dimethylcyclopent-3-ene-1-carboxylate jst.go.jp |

| Outcome | Formation of a cycloaddition product, which is then transformed into (±)-β-cuparenone in four subsequent steps. jst.go.jp |

Ring-Closing Metathesis (RCM) in Beta-Cuparenone Synthesis

Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the formation of cyclic compounds, particularly for ring sizes from five to thirty atoms. wikipedia.orgorganic-chemistry.org The reaction, catalyzed by metal complexes such as those containing ruthenium (Grubbs' catalysts), involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile ethylene byproduct, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org Despite its broad utility and successful application in constructing a vast number of complex cyclic and macrocyclic molecules, the specific application of RCM as a key strategy in the total synthesis of β-cuparenone is not prominently documented in the reviewed scientific literature.

Asymmetric Synthesis and Enantiocontrolled Methodologies

Chiral Auxiliaries and Reagents in Stereoselective Synthesis

Controlling the absolute stereochemistry during the synthesis of chiral molecules like β-cuparenone is a significant challenge. One effective strategy involves the use of a chiral auxiliary—a stereogenic group that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org

An enantioselective synthesis of (S)-(-)-β-cuparenone has been accomplished where the absolute stereochemistry was established via a diastereoselective cyclopropanation reaction. arizona.edu In this synthesis, (R,R)-hydrobenzoin was used as a recoverable chiral auxiliary. arizona.edu The presence of this auxiliary on the substrate guided the cyclopropanation step to favor the formation of one diastereomer over the other. Subsequent removal of the auxiliary and further chemical transformations yielded the enantiomerically enriched target, (S)-(-)-β-cuparenone. arizona.edu This approach highlights the efficacy of using removable chiral auxiliaries to induce stereocontrol in the synthesis of optically active natural products. wikipedia.orgnih.gov

| Asymmetric Synthesis via Chiral Auxiliary | |

| Target Molecule | (S)-(-)-β-Cuparenone arizona.edu |

| Key Strategy | Diastereoselective Cyclopropanation arizona.edu |

| Chiral Auxiliary | (R,R)-hydrobenzoin arizona.edu |

| Function of Auxiliary | To control the stereochemical outcome of the cyclopropanation reaction. arizona.edu |

| Result | Establishment of the absolute stereochemistry required for the (S)-(-) enantiomer. arizona.edu |

Organocatalysis and Transition Metal Catalysis for Enantiocontrol

The asymmetric synthesis of β-cuparenone, a molecule characterized by its vicinal quaternary stereocenters, presents a significant challenge that has been addressed through the development of sophisticated catalytic methods. Both organocatalysis and transition metal catalysis offer powerful platforms for establishing the precise stereochemical control required. squarespace.comscienceopen.comdntb.gov.ua

Organocatalysis has emerged as a vital tool in asymmetric synthesis due to its operational simplicity and the ready availability of chiral catalysts. squarespace.com For scaffolds like β-cuparenone, organocatalytic strategies could be employed in key bond-forming reactions. For instance, enantioselective Michael additions to cyclopentenone precursors, catalyzed by chiral secondary amines (e.g., prolinol silyl ethers), can establish the stereochemistry of one of the quaternary centers. scienceopen.com This approach relies on the formation of chiral iminium ion intermediates, which effectively shield one face of the molecule, directing the incoming nucleophile. scienceopen.com Similarly, chiral Brønsted acids or bifunctional catalysts incorporating hydrogen-bond donors (like thioureas) can activate electrophiles and control the stereochemical outcome of conjugate additions or cyclization reactions. beilstein-journals.org

Transition metal catalysis provides a complementary and highly effective approach for enantiocontrol in complex syntheses. dntb.gov.uanih.gov The strategic use of chiral ligands in conjunction with transition metals such as palladium, rhodium, nickel, or copper allows for a high degree of stereoselectivity. nih.govresearchgate.net Key strategies applicable to β-cuparenone synthesis include:

Asymmetric Conjugate Addition: The 1,4-addition of an aryl group (specifically p-tolyl) to a chiral cyclopentenone derivative is a common strategy. Copper or rhodium complexes with chiral phosphine ligands can facilitate the enantioselective addition of organometallic reagents (e.g., Grignard or organozinc reagents) to install the p-tolyl group and set the first stereocenter.

Enantioselective Alkylation: The α-alkylation of a cyclopentanone precursor can be rendered enantioselective using transition metal complexes. For example, a palladium-catalyzed asymmetric allylic alkylation could be envisioned to construct the carbon framework, or a directed alkylation using a chiral auxiliary coordinated to a metal center.

Catalytic Desymmetrization: A prochiral cyclopentanone derivative could be desymmetrized using a chiral transition metal catalyst to selectively form one enantiomer of a key intermediate. nih.gov

The selection of the catalyst system is crucial and often involves tuning the electronic and steric properties of the chiral ligand to achieve high enantiomeric excess (ee). Noncovalent interactions, such as hydrogen bonding or ion pairing, between the ligand and the substrate can play a critical role in achieving high levels of stereocontrol. dntb.gov.uanih.gov

| Catalytic Strategy | Catalyst Type | Key Reaction | Potential Application |

|---|---|---|---|

| Organocatalysis (Iminium) | Chiral Secondary Amines (e.g., Prolinol derivatives) | Conjugate Addition | Addition of nucleophiles to a cyclopentenone to form a quaternary center. |

| Organocatalysis (H-Bonding) | Chiral Thioureas / Squaramides | Michael Addition / Cycloaddition | Activation of electrophiles for stereoselective bond formation. |

| Transition Metal Catalysis | Chiral Phosphine-Copper/Rhodium Complexes | Asymmetric 1,4-Conjugate Addition | Enantioselective introduction of the p-tolyl group. |

| Transition Metal Catalysis | Chiral Ligand-Palladium Complexes | Asymmetric Alkylation | Enantioselective formation of the second quaternary stereocenter. |

Diastereoselective Synthetic Pathways

Diastereoselective strategies are fundamental to the synthesis of β-cuparenone, aiming to control the relative configuration of the two adjacent stereocenters. These pathways often rely on the influence of a pre-existing stereocenter to direct the formation of a new one.

A notable diastereoselective approach was developed by Zhu and colleagues, which involves a photoredox-catalyzed radical cascade reaction. organic-chemistry.org In this synthesis, an acyl radical is generated, which adds regioselectively to an alkyne. The subsequent alkenyl radical participates in a conjugate addition to an enone in a 5-endo-trig cyclization, forming the cyclopentanone ring and diastereoselectively establishing the two vicinal stereocenters in a single step. organic-chemistry.org

Another powerful strategy involves the use of chiral auxiliaries. For example, the absolute stereochemistry in a synthesis of (S)-(−)-β-cuparenone was established via a diastereoselective cyclopropanation. researchgate.net This key step utilized (R,R)-hydrobenzoin as a recoverable chiral auxiliary attached to the substrate. The inherent chirality of the auxiliary directs the Simmons-Smith reagent to attack one face of the double bond preferentially, leading to the formation of the cyclopropane with high diastereoselectivity. Subsequent transformations then convert this intermediate into the target molecule. researchgate.net

1,4-addition of Grignard reagents to 3-substituted 5-trimethylsilyl-2-cyclohexenones has also been shown to proceed in a highly diastereoselective manner, providing a pathway towards cuparenone synthesis. researchgate.net The steric bulk of the existing substituents on the ring directs the incoming nucleophile to the opposite face, thereby controlling the relative stereochemistry.

| Reaction Type | Key Reagents/Conditions | Stereochemical Control Element | Reference Finding |

|---|---|---|---|

| Radical Cascade Cyclization | Photoredox catalyst, light | Substrate control in the 5-endo cyclization step | Forms the cyclopentanone core with controlled relative stereochemistry of the vicinal quaternary centers. organic-chemistry.org |

| Cyclopropanation | Simmons-Smith reagent, (R,R)-hydrobenzoin | Chiral auxiliary | Establishes absolute stereochemistry early in the synthesis, which then directs subsequent steps. researchgate.net |

| Conjugate Addition | Grignard reagents, substituted cyclohexenone | Substrate control (steric hindrance) | Achieves high diastereoselectivity in the addition of a nucleophile to a cyclic enone. researchgate.net |

Strategic Retrosynthetic Analysis for this compound Scaffolds

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inlibretexts.org For β-cuparenone, the analysis focuses on strategically disconnecting the bonds of its cyclopentanone scaffold, which features a p-tolyl substituent and two adjacent quaternary stereocenters.

A primary retrosynthetic analysis of β-cuparenone (I) would identify several key disconnections:

C-C Bond Disconnection α to the Carbonyl: A logical first disconnection (Route A) is the bond between the two quaternary carbons (Cα-Cβ). This simplifies the target to a cyclopentanone precursor (II) that is substituted at the β-position. The forward reaction would involve an α-alkylation of an enolate or its equivalent. The stereochemical challenge lies in controlling the formation of the α-quaternary center.

Conjugate Addition Approach (Route B): An alternative disconnection of the p-tolyl group from the β-carbon suggests a conjugate addition pathway. This retrosynthetic step transforms the target molecule into a cyclopentenone precursor (III) and a p-tolyl nucleophile (e.g., a Grignard or organocuprate reagent). This is a very common and effective strategy, where the main challenge is the enantioselective addition to form the β-stereocenter. The second quaternary center would be installed subsequently, perhaps via α-methylation.

Ring-Closing or Annulation Strategies (Route C): A more profound disconnection involves breaking one of the bonds within the cyclopentane ring. This leads to an acyclic precursor (IV) that can be cyclized in the forward synthesis. This approach is particularly powerful as it allows for the construction of the ring and its stereocenters simultaneously. The radical cascade synthesis by Zhu is an example of such a strategy. organic-chemistry.org Other forward-synthesis equivalents could include an intramolecular aldol reaction, a Dieckmann condensation, or an intramolecular Heck reaction. nih.gov

Each of these retrosynthetic strategies highlights different key transformations and presents unique synthetic challenges, particularly concerning stereocontrol. The choice of a specific route depends on the availability of starting materials and the robustness of the chosen chemical transformations to establish the challenging vicinal quaternary stereocenters.

Synthesis and Characterization of Beta Cuparenone Derivatives and Analogues

Structural Modifications for Enhanced Biological Relevance

Structural modifications of natural products like beta-Cuparenone are often undertaken to enhance or introduce desired biological activities. Sesquiterpenes, including those with cuparane backbones, have demonstrated a range of biological properties such as antihelmintic, antimicrobial, and cytotoxic activities. chemrxiv.orgresearchgate.netmdpi.comnih.gov Modifying the core structure of this compound or synthesizing analogues with altered functional groups or skeletal arrangements can lead to compounds with improved potency, selectivity, or novel bioactivities.

For instance, studies on related halogenated sesquiterpenes have shown that the presence and position of halogen substituents can significantly impact antiparasitic activity, suggesting that similar modifications on this compound could influence its biological profile. mdpi.com The synthesis of derivatives allows for the systematic exploration of how changes to the molecule's periphery or core affect its interaction with biological targets, potentially leading to compounds with enhanced therapeutic potential. The creation of diverse structural analogues is a fundamental step in identifying key features responsible for biological activity.

Exploration of Structure-Activity Relationships (SAR) through Analog Synthesis

The synthesis of this compound analogues is intrinsically linked to the exploration of Structure-Activity Relationships (SAR). SAR studies aim to understand how variations in chemical structure correlate with changes in biological activity. By synthesizing a series of compounds with targeted structural modifications, researchers can deduce which parts of the molecule are crucial for its activity and how modifications influence potency, efficacy, and other pharmacological properties. creative-proteomics.compreprints.org

Although specific detailed SAR studies solely focused on a large series of this compound derivatives were not extensively detailed in the provided snippets, the reported syntheses of various this compound analogues and related cuparane-type sesquiterpenoids imply an underlying effort to explore SAR. researchgate.netresearchgate.netmdpi.com The development of different synthetic routes yielding structurally varied compounds, including stereoisomers and derivatives with altered substituents or ring systems, provides the necessary library of compounds for SAR investigations. researchgate.netresearchgate.netacs.org Evaluating the biological activities of these synthesized analogues allows researchers to establish connections between specific structural features and observed biological effects, guiding the design of more potent or selective compounds. creative-proteomics.com

Advanced Characterization of Novel Derivatives

The rigorous characterization of synthesized this compound derivatives and analogues is essential to confirm their structures, purity, and properties. Advanced analytical techniques play a crucial role in this process.

Commonly employed techniques for the characterization of organic compounds, including sesquiterpene derivatives, include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), which provides detailed information about the molecular structure and connectivity. Mass Spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to determine the molecular weight and fragmentation pattern, aiding in structural identification and confirming purity. immunocure.us Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. immunocure.us High-Performance Liquid Chromatography (HPLC) and Preparative HPLC are utilized for purification and analysis of compound purity. immunocure.us UV-Vis spectroscopy can be applied if the compounds have chromophores. immunocure.us For chiral compounds, polarimetry is used to measure optical rotation and determine enantiomeric purity. immunocure.us X-ray crystallography can provide definitive three-dimensional structural information for crystalline derivatives. researchgate.net These techniques, used in combination, ensure the accurate identification and characterization of novel this compound derivatives and analogues.

Analytical Methods for Detection and Quantification of Beta Cuparenone

Chromatographic Techniques (GC-MS, HPLC)

Chromatographic methods are fundamental for separating beta-Cuparenone from complex mixtures, which is often necessary before detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly used techniques.

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capability of gas chromatography with the identification power of mass spectrometry. GC-MS analysis involves vaporizing the sample, separating the components based on their boiling points and interaction with the stationary phase in the GC column, and then detecting and identifying them by their mass-to-charge ratio in the mass spectrometer measurlabs.com. This technique has been used in studies involving the synthesis and analysis of compounds related to this compound researchgate.netniscpr.res.inresearchgate.netresearchgate.net. For instance, GC-MS was utilized to analyze extracts in a study related to the synthesis of this compound, revealing candidate compounds researchgate.net. It has also been applied in the analysis of essential oils where sesquiterpenes are present core.ac.uk.

HPLC is particularly useful for separating less volatile or thermally labile compounds. In HPLC, the sample is dissolved in a liquid mobile phase and passed through a stationary phase. Separation occurs based on differential interactions between the analytes, the stationary phase, and the mobile phase. HPLC is often coupled with various detectors, such as UV-Vis or mass spectrometers. Chiral HPLC analysis, which uses a stationary phase capable of separating enantiomers, has been mentioned in the context of analyzing chiral compounds, including those related to this compound synthesis semanticscholar.orgacs.org. While specific detailed parameters for this compound analysis by standard HPLC were not extensively detailed in the search results, HPLC is a standard technique for sesquiterpene analysis, especially for less volatile types d-nb.info. Studies on other compounds like beta-carotene (B85742) demonstrate the application of reversed-phase HPLC for quantification cabidigitallibrary.orgnih.gov.

Spectroscopic Quantification Methods

Spectroscopic methods provide information about the structure and concentration of this compound based on its interaction with electromagnetic radiation. While direct spectroscopic quantification of isolated this compound might utilize techniques like UV-Vis or Infrared (IR) spectroscopy if the compound has suitable chromophores or functional groups, spectroscopic data is often obtained in conjunction with chromatographic separation (hyphenated techniques).

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for structural elucidation and can also be used for quantitative analysis (qNMR). NMR provides detailed information about the carbon-hydrogen framework of the molecule d-nb.infoscitechnol.com. Studies on the synthesis and structure confirmation of this compound and related compounds frequently report the use of 1H and 13C NMR spectroscopy, including comparisons of spectral data with reported values to confirm structures niscpr.res.inresearchgate.netresearchgate.netresearchgate.nettandfonline.com. IR spectroscopy, which provides information about the functional groups present, has also been used in the characterization of synthesized this compound niscpr.res.inresearchgate.net.

While the search results did not provide specific protocols for standalone UV-Vis quantification of this compound, the presence of a ketone group and the phenyl ring suggests potential UV activity, which would be utilized if a suitable chromophore exists within an accessible wavelength range. Mass spectrometry (MS), while often coupled with chromatography, is fundamentally a spectroscopic technique that provides molecular weight and fragmentation information crucial for identification and can be used for quantification in selected ion monitoring (SIM) or selected reaction monitoring (SRM) modes ijpsjournal.comchromatographytoday.com.

Advanced Hyphenated Techniques

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of spectroscopic detectors, offering enhanced analytical performance for complex samples ijpsjournal.comnih.govchemijournal.comajrconline.org.

GC-MS, as discussed in section 8.1, is a prime example of a hyphenated technique widely applied in the analysis of volatile organic compounds, including sesquiterpenes measurlabs.comcore.ac.uknih.govchemijournal.comajrconline.orgchromatographyonline.com. Its ability to separate complex mixtures and provide characteristic mass spectra makes it invaluable for identifying and quantifying this compound in various matrices.

LC-MS is another powerful hyphenated technique, combining liquid chromatography with mass spectrometry ijpsjournal.comnih.govajrconline.org. This is particularly useful for less volatile or more polar compounds than those suitable for GC-MS. LC-MS offers high sensitivity and selectivity and is widely used in natural product analysis and complex mixture characterization ijpsjournal.comnih.gov. While direct application to this compound was not explicitly detailed, LC-MS is a standard method for analyzing a wide range of organic compounds, including sesquiterpenes and related natural products ijpsjournal.comnih.gov. LC-MS/MS (tandem mass spectrometry) provides even greater specificity through fragmentation patterns ijpsjournal.comnih.gov.

Other advanced hyphenated techniques include LC-NMR and LC-IR nih.govajrconline.org. LC-NMR allows for the online coupling of liquid chromatography with NMR spectroscopy, providing structural information on eluting compounds without the need for isolation nih.gov. LC-IR couples liquid chromatography with infrared spectroscopy nih.govajrconline.org. These techniques are particularly valuable for the analysis of complex natural product extracts where isolating individual components for standalone spectroscopic analysis can be challenging. While specific applications to this compound were not found, these techniques represent the advanced state of analytical chemistry for characterizing complex organic molecules.

Future Research Directions and Applications

Innovations in Green and Sustainable Synthetic Approaches

Developing green and sustainable synthetic routes for beta-Cuparenone is a critical area for future research. Traditional chemical synthesis often involves hazardous reagents, high energy consumption, and generates significant waste. Innovations in this area could focus on utilizing environmentally friendly catalysts, solvents, and reaction conditions. The concept of "green synthesis" in chemistry emphasizes minimizing or eliminating the use and generation of hazardous substances, utilizing renewable raw materials, and increasing energy efficiency nih.govscholarena.com.

Future work could explore biocatalytic approaches, employing enzymes or microorganisms for specific synthesis steps, which can operate under milder conditions and produce less waste nih.govmdpi.commdpi.com. Photochemical synthesis, which uses light to drive reactions, is another green technique that could be investigated for this compound synthesis doi.org. Additionally, the development of one-pot reactions, which combine multiple steps into a single reaction vessel, can reduce the need for purification and minimize solvent use chemrxiv.orgresearchgate.net. Research into using plant extracts as bioreducing and capping agents for nanoparticle synthesis highlights the potential of natural resources in green chemistry, a concept that could potentially be adapted or inspire new routes for complex molecule synthesis like this compound mdpi.comnih.govbiotech-asia.orgdovepress.com.

Exploration of Untapped Biological Activities and Therapeutic Potential (pre-clinical)

While some biological activities of this compound may be known, significant potential exists for discovering untapped activities and evaluating its therapeutic potential at the pre-clinical stage. Natural products, including sesquiterpenes like this compound, are a rich source of diverse chemical structures that can exhibit a wide range of biological effects tamu.edu.

Future research should involve systematic screening of this compound against various biological targets and disease models. This could include investigating potential antimicrobial, anti-inflammatory, antiviral, or even anticancer properties in pre-clinical settings immunologyresearchjournal.comonlinescientificresearch.com. Studies could focus on elucidating the mechanisms of action at the molecular and cellular levels. Given the increasing interest in natural product-based drug discovery, this compound could be a candidate for further investigation, potentially leading to the identification of new lead compounds for therapeutic development tamu.edu. Research into targeted drug delivery systems, such as polymer-based nanocarriers, could also be explored to improve the efficacy and reduce potential off-target effects of this compound if it demonstrates promising biological activity onlinescientificresearch.comonlinescientificresearch.comresearchgate.net.

Chemoinformatic and Computational Studies on this compound

Chemoinformatic and computational studies play a crucial role in understanding the properties, reactivity, and potential biological interactions of chemical compounds. For this compound, these studies can provide valuable insights and guide future experimental research. Chemoinformatics involves the use of computer methods to manage, analyze, and interpret chemical data amazon.commdpi.commdpi.com.

Future research could utilize computational methods such as molecular docking to predict potential protein targets and binding affinities, which can help in understanding its biological activities biotech-asia.org. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate structural features of this compound and its derivatives with their biological activity, aiding in the design of more potent or selective compounds amazon.com. Molecular dynamics simulations can provide information about the conformational flexibility and behavior of this compound in different environments. These computational approaches can accelerate the discovery process by prioritizing compounds for synthesis and biological testing, as demonstrated in studies involving the synthesis of this compound derivatives supported by computational studies immunologyresearchjournal.comonlinescientificresearch.comonlinescientificresearch.comresearchgate.netresearchgate.netgoogle.com.co.

Development of this compound as a Chiral Building Block

This compound possesses a well-defined chiral center, making it a potentially valuable chiral building block for the synthesis of other complex molecules, particularly other natural products and pharmaceuticals. A chiral building block is a molecule with defined stereochemistry that is used as a starting material in the synthesis of more complex chiral compounds.

Future research can explore novel synthetic strategies that utilize enantiomerically pure this compound as a key intermediate. This could involve developing efficient methods for its asymmetric synthesis or resolution if starting from a racemic mixture acs.orgresearchgate.net. The unique cyclopentanone (B42830) core and the presence of a quaternary carbon center in this compound offer opportunities for stereoselective transformations to construct other chiral molecules researchgate.netacs.org. Research has already demonstrated the use of chiral cyclopentanoid derivatives in the synthesis of various natural products and their potential as chiral building blocks mdpi.comtandfonline.com. Developing new reactions and methodologies that leverage the specific structural features of this compound would be a significant area of future work.

Role in Natural Product Library Development

Natural product libraries are collections of compounds isolated from natural sources or derived from natural product scaffolds. These libraries are essential resources for drug discovery and biological screening tamu.educaithnessbiotechnologies.com. This compound, as a naturally occurring sesquiterpene, can play a role in the development and expansion of such libraries.

Future research could focus on isolating this compound from various natural sources, characterizing its presence and concentration. Furthermore, semi-synthetic approaches starting from this compound could be developed to create a library of novel derivatives with modified structures. These derivatives could potentially exhibit enhanced biological activities, improved pharmacokinetic properties, or reduced toxicity compared to the parent compound. Including this compound and its derivatives in natural product libraries would increase the chemical diversity of these collections, providing researchers with a broader range of compounds to screen for new biological activities and potential therapeutic applications tamu.eduac-discovery.com.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.